

Technical Support Center: Enhancing Ketoconazole Dissolution with Cocrystals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ketoconazole

Cat. No.: B1675108

[Get Quote](#)

Welcome to the technical support center for the development of **Ketoconazole** (KTZ) cocrystals. This guide is designed for researchers, scientists, and formulation experts actively working to overcome the dissolution challenges of this important but poorly soluble antifungal agent. **Ketoconazole** is a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is limited by its low solubility and dissolution rate.[1][2] Crystal engineering, specifically the formation of cocrystals, presents a robust strategy to enhance these properties without altering the pharmacological activity of the active pharmaceutical ingredient (API).[3]

This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial stages of a cocrystal development program.

Q1: What is a pharmaceutical cocrystal and how does it differ from a salt? A cocrystal is a multi-component crystalline solid composed of an API and a neutral guest molecule, known as a coformer, in a defined stoichiometric ratio.[3] The components are held together in the crystal lattice primarily by non-ionic interactions, such as hydrogen bonds.[4][5] This distinguishes them from salts, where a proton transfer occurs between an acidic and a basic component, leading to ionic bonding.[6] A general guideline, often called the "rule of three," suggests that if

the difference in pKa (ΔpK_a) between the basic API and the acidic coformer is less than 3, a cocrystal is likely to form.[7] If ΔpK_a is greater than 3, salt formation is favored.[7]

Q2: Why is cocrystallization a preferred strategy for **Ketoconazole**? **Ketoconazole** is a weakly basic drug with two pKa values (2.94 and 6.51) and exhibits highly pH-dependent solubility; it is sparingly soluble in acidic environments but practically insoluble at higher pH values, which can lead to variable oral absorption.[2][7][8] Cocrystallization offers several advantages:

- **Significant Solubility Enhancement:** By pairing KTZ with highly soluble coformers, the resulting cocrystal can exhibit dramatically increased aqueous solubility. For instance, a cocrystal of KTZ with glutaric acid showed an 1800-fold increase in water solubility compared to the pure drug.[4][9][10]
- **Modulation of pH-Dependent Dissolution:** Cocrystallization with acidic coformers can reduce the pH dependency of KTZ's dissolution, leading to more consistent performance across the gastrointestinal tract.[8]
- **Improved Physicochemical Properties:** Beyond dissolution, cocrystals can improve other critical attributes like stability, tableability, and flowability.

Q3: How do I select a suitable coformer for **Ketoconazole**? Coformer selection is a critical step that blends theoretical principles with experimental screening. Key considerations include:

- **Supramolecular Synthon Approach:** KTZ has hydrogen bond donors and acceptors, particularly its imidazole nitrogen, which readily forms hydrogen bonds with the hydroxyl or carboxylic acid groups of coformers.[4][9] Coformers with these functional groups (e.g., dicarboxylic acids, hydroxybenzoic acids) are excellent candidates.
- **pKa Considerations:** As mentioned, a ΔpK_a of <3 between KTZ and the coformer is a good starting point for predicting cocrystal formation over salt formation.[7]
- **Solubility of the Coformer:** A highly soluble coformer often contributes to a higher dissolution rate of the cocrystal.[1]
- **Safety and Regulatory Acceptance:** Coformers should ideally be on the FDA's Generally Regarded as Safe (GRAS) list to streamline the regulatory approval process. Common examples used with KTZ include succinic acid, fumaric acid, and vanillic acid.[4][7][11]

Part 2: Troubleshooting Guide

This section is structured to address specific problems you might encounter during the experimental workflow, from initial screening to final dissolution testing.

Phase 1: Coformer Screening & Selection

Q: My high-throughput screening experiments are not yielding any new crystalline phases. What could be the issue?

A: This is a common challenge. The absence of new phases could stem from several factors related to thermodynamics, kinetics, or experimental technique.

- Causality: Cocrystal formation is governed by the thermodynamics of the system; the cocrystal must be a more stable solid phase than the individual components under the experimental conditions. Kinetic factors, such as nucleation and growth rates, also play a crucial role.
- Troubleshooting Steps:
 - Vary the Method: Do not rely on a single screening technique. Solvent evaporation is common but may not be universally successful.^[12] Complement it with methods like liquid-assisted grinding (LAG), slurry conversion, or sonocrystallization.^{[9][12][13]} LAG, for instance, introduces mechanical energy that can overcome kinetic barriers.^[14]
 - Expand Solvent Selection: The choice of solvent is critical. A solvent must allow for congruent solubility of both the API and coformer.^[15] If one component is significantly less soluble, it may crash out alone.^[15] Screen a range of solvents with different polarities and hydrogen bonding capacities.
 - Check Stoichiometry: While a 1:1 molar ratio is a common starting point, other stoichiometries (e.g., 2:1, 1:2) are possible.^[12] Including non-stoichiometric ratios in your screen can sometimes reveal new phases.
 - Consider Hydration/Solvation: Ensure your starting materials are anhydrous, or intentionally screen in the presence of water/solvents, as solvates or hydrates can sometimes form preferentially.

Q: I've identified a potential new solid phase, but how do I definitively confirm it's a cocrystal and not just a physical mixture or a polymorph?

A: Differentiating a true cocrystal from a simple mixture requires a suite of analytical techniques. Relying on a single method is insufficient.

- Causality: A cocrystal is a new, single crystalline phase with a unique crystal lattice. Its properties will be different from a simple physical mixture of the starting components.
- Self-Validating Protocol:
 - Powder X-ray Diffraction (PXRD): This is the primary tool. A cocrystal will exhibit a unique diffraction pattern with peaks at different 2θ angles than the API, the coformer, or their physical mixture.^{[5][16]} The absence of peaks corresponding to the starting materials confirms phase purity.^[7]
 - Differential Scanning Calorimetry (DSC): A pure cocrystal will show a single, sharp melting endotherm that is different from the melting points of the individual components.^{[2][17]} A physical mixture would typically show two separate melting events or a eutectic melting point followed by the melting of the excess component.^[17]
 - Spectroscopy (FTIR/Raman): Changes in vibrational spectra can confirm intermolecular interactions. For KTZ cocrystals, look for shifts in the stretching frequencies of the C=O groups or the imidazole ring, indicating hydrogen bond formation.^{[5][7]}

Phase 2: Cocrystal Synthesis & Scale-Up

Q: My slurry conversion is slow or results in an impure phase. How can I optimize it?

A: Slurry conversion is an equilibrium-based process, and its success depends on the relative solubilities of the starting materials and the final cocrystal.

- Causality: In a slurry, the solvent mediates the transformation from the less stable starting materials to the more stable cocrystal phase. The rate is influenced by dissolution, nucleation, and growth kinetics.
- Troubleshooting Steps:

- Solvent Selection: The ideal solvent is one in which the cocrystal is significantly less soluble than the individual components. This provides the thermodynamic driving force for conversion.
- Temperature Cycling: Gently cycling the temperature of the slurry (e.g., between 25°C and 40°C) can accelerate the kinetics by repeatedly creating states of supersaturation and dissolution, a process known as temperature cycling or ripening.
- Seeding: Introducing a small amount of pure cocrystal powder can bypass the kinetic barrier of nucleation and significantly speed up the conversion process.
- Agitation: Ensure adequate mixing to maintain a uniform suspension and facilitate mass transfer.

Q: During solvent evaporation, I'm observing "oiling out" or the formation of an amorphous phase instead of crystals. How can I prevent this?

A: Oiling out occurs when the concentration of the dissolved species exceeds the solubility limit to such an extent that a liquid-liquid phase separation happens before nucleation can occur.

- Causality: This is typically caused by using a solvent in which the API and coformer are extremely soluble, combined with a rapid evaporation rate. The system becomes highly supersaturated too quickly for orderly crystal growth.
- Troubleshooting Steps:
 - Reduce Evaporation Rate: Cover the crystallization vessel with parafilm and pierce a few small holes. This slows down solvent removal, allowing more time for nucleation and growth.
 - Use a Less Ideal Solvent: Switch to a solvent system where the components are only moderately soluble. This reduces the level of supersaturation that can be achieved.
 - Implement Anti-Solvent Addition: Dissolve the components in a good solvent, then slowly add a miscible anti-solvent in which they are poorly soluble. This provides more controlled generation of supersaturation to induce crystallization.[\[15\]](#)

Phase 3: Characterization & Dissolution Testing

Q: My dissolution results are highly variable and not reproducible. What are the common causes?

A: Variability in dissolution testing is a frequent and frustrating issue. It often points to issues with the solid form itself or the test methodology.

- Causality: Inconsistent results can be caused by phase impurities, particle size differences, or uncontrolled hydrodynamics in the dissolution vessel. The "spring and parachute" effect, where a high supersaturation is followed by precipitation of the less soluble API, is a major source of variability.[18]
- Troubleshooting Steps:
 - Confirm Phase Purity: Use PXRD to ensure every batch is a pure cocrystal phase. Even small amounts of unreacted KTZ can alter the dissolution profile.
 - Control Particle Size: Particle size has a dramatic effect on dissolution rate. Sieve the cocrystal powder to a consistent and narrow particle size range (e.g., 75-150 μm) for all experiments.
 - Manage the "Parachute": The supersaturated state achieved by cocrystal dissolution is metastable. The API can precipitate, causing the concentration to drop.[19] Consider including precipitation inhibitors (e.g., HPMC) in the dissolution medium to sustain the supersaturated state, which may better mimic in vivo conditions.
 - Standardize Methodology: Strictly adhere to USP paddle (Apparatus 2) or basket (Apparatus 1) standards. Ensure consistent paddle speed, temperature ($37\pm 0.5^\circ\text{C}$), and sampling technique.[20] Use sinkers for capsules to prevent floating.

Q: The cocrystal appears to be converting back to the original API during the dissolution test. How can I detect and mitigate this?

A: This phenomenon, known as solution-mediated phase transformation, can negate the solubility advantage of the cocrystal.[18]

- Causality: When a cocrystal dissolves, it releases both the API and coformer into the medium. If the concentration of the API exceeds its own solubility in the medium, the more stable (and less soluble) pure API form can precipitate out.[\[18\]](#)
- Detection and Mitigation:
 - Detection: At the end of the dissolution run, collect the solid material remaining in the vessel. Dry it and analyze it using PXRD. The presence of peaks corresponding to pure KTZ confirms the transformation.
 - Mitigation (Formulation Strategy): The key is to keep the concentration of the API below its critical supersaturation level or to inhibit its precipitation. This can be achieved by:
 - Adding Coformer to the Medium: The presence of the coformer in the dissolution medium can, by the common-ion effect (or in this case, common coformer effect), suppress the dissolution of the cocrystal and prevent the API concentration from reaching the point of precipitation.[\[21\]](#)[\[22\]](#)
 - Using Precipitation Inhibitors: As mentioned above, polymers like HPMC can stabilize the supersaturated solution and delay or prevent the precipitation of the stable API form.

Part 3: Data Summary & Experimental Protocols

Comparative Dissolution & Solubility Data

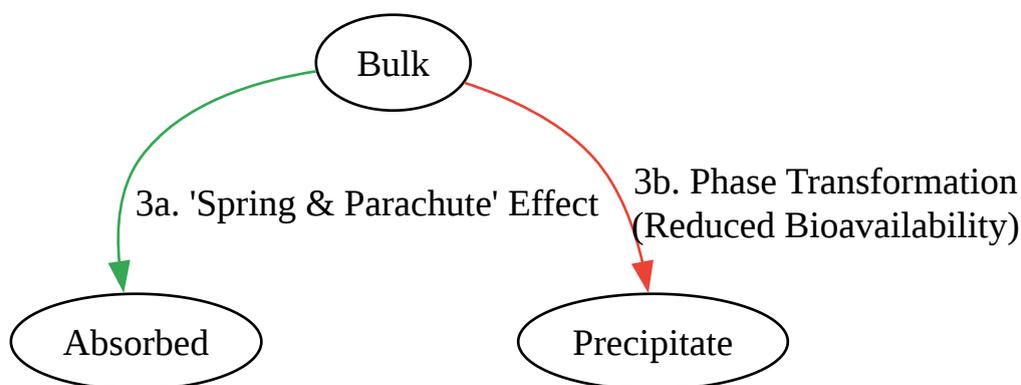
The following table summarizes the significant improvements in solubility achieved for **Ketoconazole** through cocrystallization with various coformers, as reported in peer-reviewed literature.

Coformer	Molar Ratio (KTZ:Coformer)	Solvent/Medium	Solubility of KTZ ($\mu\text{g/mL}$)	Solubility of Cocrystal ($\mu\text{g/mL}$)	Fold Increase	Reference
Glutaric Acid	1:1	Distilled Water	1.2	2165.6	~1800x	[4][9][10]
Vanillic Acid	1:1	Distilled Water	1.2	321.6	~268x	[4][9][10]
Protocatechuic Acid	1:1	Distilled Water	1.2	386.3	~322x	[4][9][10]
Fumaric Acid	1:1	Water	-	-	~100x	[11]
Adipic Acid	1:1	Water	-	-	~100x	[11]
p-Hydroxybenzoic Acid	1:1	pH 6.8 Phosphate Buffer	-	-	~23.5x	[23][24]
Ascorbic Acid	1:1	-	-	-	~50x	[5]

Note: Absolute solubility values can vary based on exact experimental conditions (temperature, pH, etc.). The fold increase provides a standardized measure of enhancement.

Visual Workflow Diagrams

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Detailed Experimental Protocols

Protocol 1: Slurry Conversion for **Ketoconazole**-Succinic Acid Cocrystal

This protocol describes the preparation of KTZ-Succinic Acid (KTZ-SA) cocrystals, a well-characterized system.

- Materials & Molar Ratio:
 - **Ketoconazole** (MW: 531.44 g/mol)
 - Succinic Acid (MW: 118.09 g/mol)
 - Target: 1:1 molar ratio.
 - Weigh 531.4 mg (1 mmol) of KTZ and 118.1 mg (1 mmol) of succinic acid.
- Procedure:
 - Place the accurately weighed powders into a 20 mL glass vial.
 - Add 5 mL of a suitable solvent (e.g., ethyl acetate or acetone) to the vial.[8] The solids should not fully dissolve but form a mobile slurry.
 - Seal the vial and place it on a magnetic stir plate at room temperature (25°C).

- Stir the suspension at a moderate speed (e.g., 300 RPM) for 48-72 hours to allow the system to reach equilibrium.
- After the designated time, stop stirring and filter the solid product using a Buchner funnel with Whatman No. 1 filter paper.
- Wash the collected solid cake with a small amount (1-2 mL) of cold solvent to remove any residual soluble impurities.
- Dry the product in a vacuum oven at 40°C for 12-24 hours or until a constant weight is achieved.
- Confirmation:
 - The dried powder must be analyzed by PXRD and DSC to confirm complete conversion to the cocrystal phase and absence of starting materials.[\[3\]](#)[\[17\]](#)

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)

This protocol outlines a standard method for evaluating the dissolution rate of the prepared cocrystals.

- Apparatus & Media:
 - USP Dissolution Apparatus 2 (Paddle Method).
 - Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, or pH 6.8 phosphate buffer to simulate intestinal fluid. Maintain at $37 \pm 0.5^\circ\text{C}$.
 - Paddle Speed: 75 RPM.
- Sample Preparation:
 - Accurately weigh an amount of cocrystal powder equivalent to a specific dose of KTZ (e.g., 100 mg KTZ).
 - Encapsulate the powder in a hard gelatin capsule.

- Procedure:
 - De-aerate the dissolution medium by heating and vacuum filtration.
 - Equilibrate the medium in the dissolution vessels to $37 \pm 0.5^{\circ}\text{C}$.
 - Drop the capsule into the vessel (using a sinker if necessary).
 - Start the paddle rotation and begin timing.
 - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
 - Immediately replace the withdrawn volume with fresh, pre-warmed medium.
 - Filter each sample through a $0.45 \mu\text{m}$ syringe filter to remove any undissolved particles.
- Analysis:
 - Analyze the concentration of KTZ in the filtered samples using a validated HPLC-UV method (e.g., at a wavelength of 230 nm).[8]
 - Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
 - Plot the % drug dissolved versus time to generate the dissolution profile.

References

- Grecu, M., et al. (2013). **Ketoconazole** Salt and Co-crystals with Enhanced Aqueous Solubility. *Crystal Growth & Design*. Available at: [\[Link\]](#)
- Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug **Ketoconazole** through Crystal Engineering. *Pharmaceuticals*. Available at: [\[Link\]](#)
- Goud, N. R., et al. (2019). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of **ketoconazole** and its cocrystals as functions of pH. *ADMET & DMPK*. Available at: [\[Link\]](#)

- Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug **Ketoconazole** through Crystal Engineering. PubMed. Available at: [\[Link\]](#)
- Karimi-Jafari, M., et al. (2014). Physicochemical characterization of a new cocrystal of **ketoconazole**. Request PDF. Available at: [\[Link\]](#)
- Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of **Ketoconazole** Cocrystals. Semantic Scholar. Available at: [\[Link\]](#)
- Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug **Ketoconazole** through Crystal Engineering. R Discovery. Available at: [\[Link\]](#)
- Karimi-Jafari, M., et al. (2014). Physicochemical characterization of a new cocrystal of **ketoconazole**. DSpace Repository. Available at: [\[Link\]](#)
- Hiendrawan, S., et al. (2021). Enhancing the Solubility of **Ketoconazole** via Pharmaceutical Cocrystal. ResearchGate. Available at: [\[Link\]](#)
- Tawa, M., et al. (2023). Control of Dissolution and Supersaturation/Precipitation of Poorly Water-Soluble Drugs from Cocrystals Based on Solubility Products: A Case Study with a **Ketoconazole** Cocrystal. Molecular Pharmaceutics. Available at: [\[Link\]](#)
- Martin, F. A., et al. (2015). MECHANISTIC ANALYSIS OF CO-CRYSTAL DISSOLUTION, SURFACE pH, AND DISSOLUTION ADVANTAGE AS A GUIDE FOR RATIONAL SELECTION. NIH. Available at: [\[Link\]](#)
- Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug **Ketoconazole** through Crystal Engineering. PMC - NIH. Available at: [\[Link\]](#)
- Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of **Ketoconazole** Cocrystals. CoLab. Available at: [\[Link\]](#)
- Najih, Y. A., et al. (2018). kinetics study cocrystals **ketoconazole**-succinic acid prepared with slurry method based on powder x-ray diffraction (pxrd). ResearchGate. Available at: [\[Link\]](#)

- Najih, Y. A., et al. (2015). KINETICS STUDY COCRYSTALS **KETOCONAZOLE**-SUCCINIC ACID PREPARED WITH SLURRY METHOD BASED ON POWDER X-RAY DIFFRACTION (PXRD). ResearchGate. Available at: [\[Link\]](#)
- Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of **Ketoconazole** Cocrystals. Request PDF. Available at: [\[Link\]](#)
- Various Authors. (2023). Application of CREATE in the screening of **ketoconazole** co-crystals in.... ResearchGate. Available at: [\[Link\]](#)
- Qamar, Z., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. Available at: [\[Link\]](#)
- Various Authors. (N.D.). Small Scale Assays For Studying Dissolution And Precipitation Of Pharmaceutical Cocrystals. SSPC. Available at: [\[Link\]](#)
- Wu, H., et al. (2023). An In Vitro Model for Cocrystal Dissolution with Simultaneous Surface and Bulk Precipitation. PubMed. Available at: [\[Link\]](#)
- Martin, F. A., et al. (2016). Mechanistic Analysis of Cocrystal Dissolution: Impact of Physicochemical Properties, pH, Surfactant and Buffer. Request PDF. Available at: [\[Link\]](#)
- Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Available at: [\[Link\]](#)
- Tawa, M., et al. (2023). In Vitro–In Vivo Correlation in Cocrystal Dissolution: Consideration of Drug Release Profiles Based on Coformer Dissolution and Absorption Behavior. Request PDF. Available at: [\[Link\]](#)
- Sari, Y. P., et al. (2019). Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation. Turkish Journal of Pharmaceutical Sciences. Available at: [\[Link\]](#)
- Lu, J., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PubMed Central. Available at: [\[Link\]](#)

- Ambrus, R., et al. (2021). **Ketoconazole**-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. MDPI. Available at: [\[Link\]](#)
- Various Authors. (2020). systematic review: cocrystal as efforts to improve physicochemical and bioavailability properties of. CORE. Available at: [\[Link\]](#)
- de Fatima, A., et al. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH. Available at: [\[Link\]](#)
- Kendall, T. (2021). Co Crystals: A Perspective on Current Practices. YouTube. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISTIC ANALYSIS OF CO-CRYSTAL DISSOLUTION, SURFACE pH, AND DISSOLUTION ADVANTAGE AS A GUIDE FOR RATIONAL SELECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. An In Vitro Model for Cocrystal Dissolution with Simultaneous Surface and Bulk Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 20. turkjps.org [turkjps.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of Ketoconazole Cocrystals | Semantic Scholar [semanticscholar.org]
- 24. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and Antifungal Activity of Ketoconazole Cocrystals | CoLab [colab.ws]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Ketoconazole Dissolution with Cocrystals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-ketoconazole-with-cocrystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com